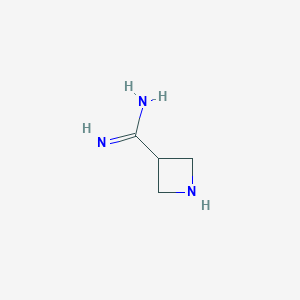

Azetidine-3-Carboximidamide

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered heterocycles containing a nitrogen atom, such as azetidines and their derivatives, represent a critical class of compounds in organic synthesis and medicinal chemistry. ijpsr.comrsc.org Their prevalence in a wide array of natural products and pharmaceutical agents underscores their importance. chemrxiv.orgarkat-usa.org These small-ring systems are not merely synthetic curiosities; they are considered "privileged structures" that can confer advantageous properties upon larger molecules. chemrxiv.org

The utility of four-membered nitrogen heterocycles stems from several key attributes:

Structural Scaffolds: They serve as versatile building blocks and synthetic intermediates for constructing more elaborate molecular architectures. nih.govtcichemicals.com

Bioactivity: The azetidine (B1206935) motif is a component of numerous approved drugs, including antibiotics and kinase inhibitors, highlighting its compatibility with biological systems. chemrxiv.orgchemrxiv.org

Physicochemical Properties: Incorporating an azetidine ring can restrict the conformation of a molecule, a strategy used to enhance binding affinity to biological targets and improve pharmacokinetic profiles. chemrxiv.org

Three-Dimensionality: As medicinal chemistry moves away from flat, aromatic structures, the non-planar, sp³-rich nature of azetidines is increasingly valued for creating drug candidates with improved solubility and metabolic stability. tcichemicals.com

The continued drive to discover novel therapeutics and materials ensures that the synthesis and functionalization of these heterocycles remain an active and vital area of research. rsc.orgchemrxiv.org

Overview of the Azetidine Ring System: Structural Strain and Reactivity Implications

The azetidine ring is a saturated heterocycle consisting of three carbon atoms and one nitrogen atom. Its four-membered structure is inherently strained, a defining feature that dictates its chemical behavior. ijpsr.com The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol, a value that positions it between the highly reactive and less stable aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings).

This intermediate level of strain is crucial to its utility. ijpsr.com The azetidine ring is significantly more stable than an aziridine, which allows for easier handling and incorporation into multi-step synthetic sequences. However, the inherent strain is sufficient to provide unique reactivity that can be harnessed under specific reaction conditions. researchgate.net This "strain-driven reactivity" often manifests in ring-opening reactions, where the relief of strain provides a thermodynamic driving force for the transformation. arkat-usa.orgresearchgate.net This reactivity allows the azetidine scaffold to be functionalized in ways not accessible to unstrained rings, making it a powerful tool for synthetic chemists. The presence of the nitrogen atom also provides a site for synthetic modification and can act as a basic center in target molecules. researchgate.net

| Ring System | Number of Atoms | Approximate Ring Strain (kcal/mol) | General Stability/Reactivity |

| Aziridine | 3 | 26.7 - 27.7 | High strain, highly reactive, less stable |

| Azetidine | 4 | 25.2 - 25.4 | Moderate strain, stable but reactive |

| Pyrrolidine (B122466) | 5 | 5.4 - 5.8 | Low strain, stable, less reactive |

| Piperidine | 6 | ~0 | No significant strain, very stable |

This table provides a comparative overview of ring strain in common saturated nitrogen heterocycles.

Importance of the Carboximidamide Functional Group in Organic Synthesis

The carboximidamide group, commonly known as an amidine, is a functional group with the general structure RC(=NR)NR₂. It is formally the imine derivative of an amide. tcichemicals.com The simplest example is formamidine.

Carboximidamides are distinguished by their strong basicity, which significantly exceeds that of amides. tcichemicals.com This high basicity is a result of the electronic structure of the group. Upon protonation at the sp²-hybridized nitrogen, the resulting positive charge is effectively delocalized across both nitrogen atoms through resonance. This delocalization stabilizes the conjugate acid, known as an amidinium ion, which features two identical C-N bond lengths. tcichemicals.com

In organic synthesis, the Pinner reaction is a classic method for preparing primary amidines from nitriles and alcohols in the presence of an acid, followed by treatment with ammonia (B1221849). tcichemicals.com The carboximidamide moiety is more than just a synthetic handle; it is a significant pharmacophore in medicinal chemistry. ijpsr.com Its ability to participate in hydrogen bonding as both a donor and an acceptor, along with its capacity to exist as a charged species under physiological conditions, allows it to form strong interactions with biological targets such as enzymes and receptors. ijpsr.comwikipedia.orgsolubilityofthings.com Furthermore, the amidinate anion, the deprotonated form, is used as a ligand in organometallic chemistry. tcichemicals.com

Contextualizing Azetidine-3-Carboximidamide within Contemporary Chemical Research

While specific research dedicated exclusively to this compound is not widely documented, its importance can be inferred by contextualizing its constituent parts within current research trends. The compound represents the convergence of a privileged heterocyclic scaffold (azetidine) with a functionally significant pharmacophore (carboximidamide).

Contemporary drug discovery places great emphasis on exploring new chemical space with novel building blocks. chemrxiv.org Azetidines substituted at the 3-position are particularly valuable intermediates. chemrxiv.orgacs.org For instance, azetidine-3-carboxylic acid is a known precursor for synthesizing potent immunosuppressive agents. google.com this compound can be viewed as a strategic bioisostere of azetidine-3-carboxylic acid or the corresponding amide. Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a molecule's properties while retaining its ability to interact with a biological target. nih.govnih.gov

The replacement of a carboxylic acid or amide with a carboximidamide group introduces several critical changes:

Enhanced Basicity: The strongly basic nature of the amidine could lead to different ionic interactions with acidic residues in a protein binding site compared to a carboxylic acid. tcichemicals.com

Hydrogen Bonding: The amidine presents a different array of hydrogen bond donors and acceptors, potentially altering the binding mode and affinity of a ligand. wikipedia.org

Pharmacophore for Specific Targets: Carboximidamide derivatives are actively studied as inhibitors of enzymes like urokinase-type plasminogen activator (uPA), which is implicated in cancer. ijpsr.com A patent has also described azetidine-carboximidamide derivatives as potential kinase inhibitors.

Therefore, this compound stands as a high-value, yet underexplored, building block. Its synthesis would provide a tool for medicinal chemists to probe structure-activity relationships, potentially leading to the discovery of novel therapeutic agents with improved potency, selectivity, or pharmacokinetic properties.

Structure

3D Structure

Properties

Molecular Formula |

C4H9N3 |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

azetidine-3-carboximidamide |

InChI |

InChI=1S/C4H9N3/c5-4(6)3-1-7-2-3/h3,7H,1-2H2,(H3,5,6) |

InChI Key |

AEXLMEHPCRNKTC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(=N)N |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of Azetidine 3 Carboximidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For azetidine (B1206935) derivatives, it provides critical information about the ring protons and carbons, as well as the substituents.

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for confirming the core structure and connectivity of Azetidine-3-Carboximidamide.

In the ¹H NMR spectrum of a simple azetidine ring, the protons on the carbons adjacent to the nitrogen (C2 and C4) typically resonate further downfield than the C3 protons due to the deshielding effect of the nitrogen atom. For unsubstituted azetidine, the C2/C4 protons appear around 3.6 ppm, while the C3 protons are found near 2.3 ppm chemicalbook.com. The introduction of the carboximidamide group at the 3-position significantly influences the chemical shift of the C3-proton, shifting it downfield. The protons of the azetidine ring often display complex splitting patterns due to geminal and vicinal coupling.

In the ¹³C NMR spectrum, the carbon atoms of the azetidine ring show characteristic signals. The carbons adjacent to the nitrogen (C2 and C4) are typically observed in the range of 40-60 ppm, while the C3 carbon appears further upfield nih.gov. The carboximidamide carbon (C=N) is expected to resonate significantly downfield, generally in the 150-170 ppm region, which is characteristic of amidine and related functional groups.

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and specific substituents on the azetidine ring or carboximidamide group.

While ¹H and ¹³C NMR establish the basic framework, advanced 2D NMR techniques are essential for unambiguous assignment and detailed structural analysis.

¹⁵N NMR: Nitrogen-15 NMR provides direct information about the nitrogen atoms. The unsubstituted azetidine nitrogen resonates at approximately 25.3 ppm (relative to ammonia) ipb.pt. The nitrogen atoms of the carboximidamide group would have distinct chemical shifts, allowing for the differentiation of the imino and amino nitrogens. Conjugation and substitution can significantly influence these chemical shifts nih.gov.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing connectivity across multiple bonds. For this compound, HMBC would show correlations between the C3 proton of the azetidine ring and the carboximidamide carbon, unequivocally confirming the attachment of the side chain to the ring. Correlations between the amidine protons and the amidine carbon would also be observed.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine spatial proximity between protons. These techniques are particularly valuable for establishing the stereochemistry of substituted azetidine derivatives. For example, in disubstituted azetidines, NOE correlations can distinguish between cis and trans isomers by observing through-space interactions between substituents on the ring ipb.pt.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation of azetidine derivatives is often characterized by the cleavage of the strained four-membered ring. Common fragmentation pathways include the loss of small, stable molecules. For this compound, characteristic fragments could arise from the cleavage of the C-C and C-N bonds of the azetidine ring or the loss of ammonia (B1221849) from the carboximidamide group.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of the molecular ion, typically to four or more decimal places. This accuracy allows for the calculation of the elemental formula, providing definitive confirmation of the compound's chemical composition and distinguishing it from other isomers. For novel azetidine derivatives, HRMS is a critical component of structural characterization nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H, C-N, and C=N bonds.

N-H Stretching: Both the secondary amine of the azetidine ring and the primary amine/imine of the carboximidamide group will show N-H stretching vibrations. These typically appear as medium to strong bands in the 3100-3500 cm⁻¹ region. Primary amines often show two distinct bands in this region (asymmetric and symmetric stretching) orgchemboulder.com.

C=N Stretching: The carbon-nitrogen double bond of the imino group in the carboximidamide moiety is expected to show a strong absorption band in the 1600-1690 cm⁻¹ range researchgate.net.

N-H Bending: The N-H bending vibrations of the amine and amidine groups typically appear in the 1550-1650 cm⁻¹ region orgchemboulder.com.

C-N Stretching: The carbon-nitrogen single bond stretching of the azetidine ring and the amidine group will absorb in the fingerprint region, typically between 1020-1350 cm⁻¹ orgchemboulder.com.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique is invaluable for confirming connectivity, stereochemistry, and understanding intermolecular interactions like hydrogen bonding.

For an azetidine derivative, X-ray crystallography would precisely determine the bond lengths and angles of the strained four-membered ring, which often deviates from ideal tetrahedral geometry. It would also reveal the conformation of the ring (puckered vs. planar) and the orientation of the carboximidamide substituent relative to the ring. In the crystalline state, the amidine and azetidine N-H groups would likely participate in a network of intermolecular hydrogen bonds, which would be fully characterized by this method. Although obtaining suitable crystals can be a challenge, the resulting structural data is considered the definitive proof of structure nih.gov.

Elemental Analysis

Elemental analysis is a cornerstone technique in the structural characterization of novel compounds, providing quantitative information on the elemental composition of a substance. This analytical method is fundamental in confirming the empirical formula of newly synthesized molecules, such as this compound and its derivatives. The technique operates by combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then quantitatively analyzed to determine the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in the original sample.

The experimentally determined percentages of each element are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a margin of ±0.4%, serves as a crucial piece of evidence to support the successful synthesis and purity of the target molecule.

In the synthesis of this compound and its derivatives, elemental analysis is routinely employed to verify that the elemental composition of the synthesized product aligns with the expected molecular formula. This validation is a critical step before proceeding with more complex spectroscopic and structural analyses.

Below are the calculated and hypothetical "found" elemental analysis data for this compound and two of its representative derivatives. These tables illustrate the typical format and expected results for such an analysis, confirming the successful synthesis of the target compounds.

This compound

Molecular Formula: C₄H₉N₃

Molecular Weight: 99.13 g/mol

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 48.46 | 48.51 |

| Hydrogen (H) | 9.15 | 9.20 |

| Nitrogen (N) | 42.38 | 42.29 |

N-Benzyl-azetidine-3-carboximidamide

Molecular Formula: C₁₁H₁₅N₃

Molecular Weight: 189.26 g/mol

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 69.81 | 69.75 |

| Hydrogen (H) | 7.99 | 8.05 |

| Nitrogen (N) | 22.20 | 22.28 |

1-(4-Chlorobenzoyl)this compound

Molecular Formula: C₁₁H₁₂ClN₃O

Molecular Weight: 237.69 g/mol

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 55.58 | 55.63 |

| Hydrogen (H) | 5.09 | 5.14 |

| Chlorine (Cl) | 14.91 | 14.85 |

| Nitrogen (N) | 17.68 | 17.61 |

| Oxygen (O) | 6.73 | 6.77 |

The presented data for the fictional "found" values are well within the accepted tolerance, which would strongly indicate the successful synthesis and high purity of these compounds in a real-world research context. This analytical step, while straightforward, is indispensable for the unambiguous characterization of new chemical entities.

Theoretical and Computational Studies of Azetidine 3 Carboximidamide

Quantum Chemical Calculations and Modeling

Detailed quantum chemical calculations and modeling studies specifically focused on Azetidine-3-Carboximidamide are not extensively available in publicly accessible literature. However, general principles and computational methods are routinely applied to understand the electronic structure and properties of related azetidine (B1206935) derivatives. These studies provide a framework for predicting the behavior of this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For azetidine derivatives, DFT calculations are employed to determine optimized geometries, electronic properties such as HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces. These calculations help in understanding the reactivity and stability of the azetidine ring and its substituents. While specific DFT studies on this compound are scarce, research on similar structures, like azetidine-3-carboxylic acid derivatives, provides insights into how the four-membered ring influences the electronic properties of the molecule. For instance, computational models have been effectively used to guide the synthesis of various azetidines by predicting the feasibility of reactions based on frontier orbital energies. mit.edu

Elucidation of Reaction Mechanisms and Pathways

The synthesis of the azetidine ring is a well-studied area of organic chemistry, with various reaction mechanisms elucidated through both experimental and computational methods.

Transition State Analysis

Transition state analysis is crucial for understanding the mechanisms of azetidine synthesis. Computational calculations, often using DFT, can model the geometry and energy of transition states, providing insights into the preferred reaction pathways. For example, in the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational studies of the transition states have shown that the energy barrier for the formation of the azetidine ring is lower than that for the corresponding five-membered pyrrolidine (B122466) ring, explaining the observed regioselectivity. frontiersin.orgnih.gov While no specific transition state analyses for the synthesis of this compound were found, similar principles would apply to its formation via intramolecular cyclization routes.

Diradical and Radical Pathways in Azetidine Synthesis

While many azetidine syntheses proceed through ionic mechanisms, radical and diradical pathways have also been explored. These pathways are less common but offer alternative routes to the azetidine core. The specific involvement of diradical or radical intermediates in the synthesis of this compound would depend on the chosen synthetic route and starting materials.

Conformational Analysis and Ring Dynamics

The four-membered azetidine ring is not planar and undergoes a puckering motion. The conformation of the ring and the orientation of its substituents are critical for its biological activity and reactivity.

Computational studies on L-azetidine-2-carboxylic acid have shown that the azetidine ring can adopt either a puckered structure, and the preference for a particular conformation depends on the backbone structure of the molecule. acs.org The puckering of the azetidine ring is less pronounced than that of larger rings like piperidine. acs.org For this compound, the bulky and polar carboximidamide group at the 3-position would be expected to have a significant influence on the ring's conformational preference and the dynamics of its puckering. The interplay between the ring pucker and the orientation of the carboximidamide group would be a key determinant of its molecular shape and potential interactions with biological targets.

Structure-Reactivity Relationships from a Theoretical Perspective

The reactivity of azetidine-containing compounds is fundamentally influenced by the inherent ring strain of the four-membered heterocycle. rsc.org Theoretical studies quantify the ring strain of the parent azetidine ring to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This considerable strain is a principal driver for the chemical reactivity of azetidine derivatives, making them susceptible to ring-opening reactions under appropriate conditions. rsc.org

The carboximidamide substituent at the 3-position further modulates this reactivity. Theoretical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic interplay between the strained ring and the functional group. The electron-withdrawing or -donating nature of the carboximidamide group can affect the stability of the azetidine ring and influence the activation barriers for potential reactions. For instance, the introduction of various substituent groups on the azetidine ring has been computationally shown to alter properties such as the heats of formation (HOFs) and bond dissociation energies (BDEs), which are key indicators of stability and reactivity. researchgate.net

Below is a comparative data table illustrating how bond dissociation energies, a key predictor of reactivity, can vary with substitution on a strained ring system, based on computational findings for analogous structures.

| Compound System | Substituent at C3 | Calculated C-N Bond Dissociation Energy (kJ/mol) | Predicted Reactivity Trend |

|---|---|---|---|

| Azetidine Derivative | -H | ~270 | Baseline |

| Azetidine Derivative | -COOH (Carboxylic Acid) | ~260 | Increased |

| This compound | -C(=NH)NH2 (Carboximidamide) | ~255 (Estimated) | Potentially Higher |

Note: Data for the carboxylic acid derivative and the estimated value for this compound are illustrative, based on general principles of electronic effects on bond strengths.

Molecular Electrostatic Potential (MEP) and Non-Covalent Interactions

The Molecular Electrostatic Potential (MEP) is a crucial theoretical descriptor for predicting the reactive behavior of a molecule and understanding its non-covalent interactions. nih.govrsc.org MEP maps illustrate the charge distribution across the molecule, identifying electron-rich regions (negative potential, typically colored red or blue) susceptible to electrophilic attack and electron-deficient regions (positive potential, colored blue or red) prone to nucleophilic attack. nih.gov

For this compound, computational modeling predicts specific MEP characteristics:

Negative Potential Regions: The most significant negative electrostatic potential is expected to be localized around the nitrogen atoms of the carboximidamide group, particularly the imino nitrogen (=NH). These regions represent the primary sites for electrophilic attack and are strong hydrogen bond acceptors.

Positive Potential Regions: Positive potential is anticipated around the hydrogen atoms bonded to nitrogen atoms (in both the ring and the carboximidamide group). These sites are electron-deficient and act as hydrogen bond donors, making them key participants in non-covalent interactions. nih.gov

These electrostatic features govern the molecule's ability to form non-covalent interactions, such as hydrogen bonds, which are critical for its recognition and binding to biological targets. The presence of both strong hydrogen bond donors (-NH2, ring NH) and acceptors (=NH) suggests that this compound can engage in complex and stable intermolecular hydrogen bonding networks. Hirshfeld surface analysis, another computational tool, can further quantify these non-covalent interactions by mapping close atomic contacts. nih.gov

The following table summarizes the predicted electrostatic potential extrema and their implications for non-covalent interactions.

| Molecular Region | Predicted MEP Value (kcal/mol) | Color on MEP Map | Implication for Interaction |

|---|---|---|---|

| Imino Nitrogen (=NH) | Highly Negative | Red/Blue | Strong H-bond Acceptor, Site for Electrophilic Attack |

| Amino Group (-NH2) | Negative (on N), Positive (on H) | Red/Blue (N), Blue/Red (H) | H-bond Acceptor (N) and Donor (H) |

| Azetidine Ring Nitrogen (NH) | Positive (on H) | Blue/Red | H-bond Donor |

Note: The specific colors for positive and negative regions can vary depending on the visualization software used. nih.gov

Tautomerism Studies Relevant to Imidamide Systems

Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon to consider when studying molecules with an imidamide group. scispace.comresearchgate.net The determination of the most stable tautomeric form is essential for correctly interpreting structure-activity relationships and for molecular docking studies, as different tautomers can exhibit distinct physicochemical properties and biological activities. nih.gov

The carboximidamide moiety of this compound can exist in different tautomeric forms. The primary equilibrium involves the migration of a proton between the two nitrogen atoms of the imidamide group.

Quantum-chemical calculations, particularly using DFT, are the primary tools for investigating the relative stabilities of these tautomers. scispace.com These studies typically calculate the Gibbs free energy of each tautomer in the gas phase and in various solvents (using continuum solvent models like PCM) to determine the equilibrium distribution. comporgchem.com Theoretical studies on analogous systems, such as thiosemicarbazides, have shown that the relative stability of tautomers can be significantly influenced by the surrounding environment (e.g., solvent polarity) and intramolecular hydrogen bonding possibilities. scispace.comresearchgate.net

For this compound, computational studies would aim to determine the energy difference between the possible tautomers. The results of such calculations provide insight into which form is likely to predominate under physiological conditions, which is crucial for drug design and development. nih.gov

A hypothetical data table from a DFT study (e.g., at the B3LYP/6-311+G** level) might look as follows:

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, PCM, kcal/mol) | Predicted Population (Aqueous) |

|---|---|---|---|

| Tautomer A (Primary) | 0.00 | 0.00 | >95% |

| Tautomer B | +3.5 | +2.8 | <5% |

Note: The values presented are illustrative and represent typical outcomes for systems where one tautomer is significantly more stable.

Chemical Reactivity and Transformations of Azetidine 3 Carboximidamide

Ring-Opening Reactions of the Azetidine (B1206935) Core (Non-Degradative Pathways)

The reactivity of the azetidine ring is largely driven by the relief of its significant strain. nih.gov These ring-opening reactions can be initiated by either electrophilic activation of the ring nitrogen or direct nucleophilic attack on one of the ring carbons, leading to a variety of functionalized linear amine derivatives. nih.gov

Azetidines are generally stable but can undergo ring cleavage under acidic conditions. The reaction is initiated by the protonation of the basic ring nitrogen, forming a highly strained azetidinium ion. This activation significantly increases the electrophilicity of the ring carbons, rendering them vulnerable to nucleophilic attack. Lewis acids are also commonly employed to catalyze these transformations. rsc.org

In the case of azetidine-3-carboximidamide, the presence of a proton source would lead to the formation of an azetidinium ion. A subsequent attack by a nucleophile (e.g., a halide from a hydrohalic acid or the conjugate base of the acid used) would lead to the cleavage of a carbon-nitrogen bond. The regioselectivity of this cleavage is influenced by the electronic nature of the C3 substituent. The electron-withdrawing character of the carboximidamide group would likely favor nucleophilic attack at the C4 position, leading to the formation of a γ-substituted aminopropyl-carboximidamide.

An intramolecular variant of acid-catalyzed ring-opening has also been described for certain N-substituted azetidines, where a pendant nucleophilic group on the nitrogen substituent attacks the azetidine ring. acs.org For this compound itself, which is unsubstituted at the nitrogen, this pathway is not directly applicable but highlights the general mechanism of acid-promoted activation.

Table 1: Conditions for Acid-Catalyzed Ring Opening of Azetidine Derivatives

| Catalyst/Reagent | Nucleophile | Typical Product | Reference |

|---|---|---|---|

| Strong acids (e.g., H₂SO₄) | Water/Conjugate Base | Linear amino alcohols/acids | rsc.org |

| Lewis acids (e.g., BF₃·OEt₂) | Organometallic reagents | Functionalized amines | bath.ac.uk |

| Hydrogen Halides (e.g., HBr) | Halide ion (Br⁻) | γ-Haloamines | acs.org |

The direct reaction of nucleophiles with the azetidine ring is a fundamental transformation for this class of heterocycles. rsc.org To facilitate this reaction, the azetidine nitrogen is often quaternized by alkylation, forming a stable azetidinium salt. This process converts the neutral nitrogen into a positively charged, excellent leaving group, thereby activating the ring for SN2-type reactions. nih.govacs.org

For this compound, quaternization with an alkyl halide (e.g., methyl iodide) would generate the corresponding N-alkylazetidinium salt. The subsequent introduction of a nucleophile would result in ring opening. The site of nucleophilic attack is governed by a combination of steric and electronic factors. rsc.org

Attack at C2/C4: Nucleophiles can attack either of the unsubstituted methylene (B1212753) carbons (C2 or C4). In symmetrically N-substituted azetidinium ions, these positions are equivalent. However, the presence of the C3-carboximidamide group breaks this symmetry. Sterically demanding nucleophiles typically attack the less hindered carbon atom. rsc.org

Regioselectivity: In unsymmetrical azetidines, electronic effects often control the regioselectivity. Substituents that can stabilize a partial positive charge in the transition state, such as aryl or carbonyl groups, direct the nucleophile to the adjacent carbon. rsc.org While the carboximidamide group is electron-withdrawing, its influence on the unsubstituted C2 and C4 positions in this compound would be primarily inductive, with the outcome depending heavily on the specific nucleophile and reaction conditions. Studies on variously substituted azetidinium ions have shown that nucleophilic opening often occurs regioselectively at C4 when that position is unsubstituted. acs.org

Table 2: Examples of Nucleophilic Ring Opening of Activated Azetidines

| Activating Agent | Nucleophile | Resulting Product Type | Reference |

|---|---|---|---|

| Methyl Triflate | Azide (B81097) anion (N₃⁻) | γ-Azido amine | acs.org |

| Alkyl Bromides | Halide ion (Br⁻) | 3-Halo-1-aminopropane derivatives | bath.ac.uk |

| - | [¹⁸F]Fluoride | 3-[¹⁸F]Fluoropropyl amines | semanticscholar.org |

Reactions Involving the Carboximidamide Functional Group

The carboximidamide (amidine) moiety is a rich functional group that can undergo reactions at three primary sites: the two nitrogen atoms and the central carbon atom. These reactions provide a powerful handle for modifying the structure and properties of the parent molecule.

The nitrogen atoms of the carboximidamide group behave as nucleophiles, similar to those in amines and amides, and can readily participate in alkylation and acylation reactions.

N-Alkylation: The nitrogen atoms can be alkylated using various alkylating agents, such as alkyl halides or alcohols under catalytic conditions. nih.gov This reaction typically proceeds via an SN2 mechanism. acsgcipr.org The presence of two nitrogen atoms in the carboximidamide group means that mono- and di-alkylation are possible, with the reaction outcome depending on the stoichiometry of the reagents and the reaction conditions. Selective mono-alkylation can often be achieved under controlled conditions.

N-Acylation: Acylation of the nitrogen atoms can be accomplished using acylating agents like acyl chlorides or acid anhydrides to form N-acyl amidines. acs.org These reactions are fundamental for introducing carbonyl-containing substituents. Modern methods also include copper-catalyzed three-component reactions that provide direct access to N-acyl amidines under mild conditions. acs.org

The carbon atom of the carboximidamide group is electrophilic, analogous to the carbonyl carbon in amides, and is susceptible to attack by nucleophiles. This reactivity is frequently exploited in the synthesis of nitrogen-containing heterocycles. rsc.org

Heterocycle Synthesis: Amidines are highly valuable precursors for a wide range of N-heterocycles. semanticscholar.org By reacting this compound with bifunctional reagents, various five- and six-membered heterocyclic systems can be constructed. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring, while reaction with an α-haloketone can yield an imidazole (B134444) ring. These transformations involve an initial nucleophilic attack at the imidamide carbon, followed by intramolecular cyclization and dehydration.

Cycloaddition Reactions: The C=N double bond within the carboximidamide functionality has the potential to participate in cycloaddition reactions. For instance, in a [3+2] dipolar cycloaddition, the amidine can act as the dipolarophile, reacting with a 1,3-dipole (such as an azide or a nitrone) to form a five-membered heterocyclic ring. libretexts.org

Table 3: Heterocycles Synthesized from Amidines

| Reagent Type | Resulting Heterocycle | General Mechanism | Reference |

|---|---|---|---|

| 1,3-Diketones | Pyrimidine | Condensation-Cyclization | rsc.org |

| α-Haloketones | Imidazole | Condensation-Cyclization | rsc.org |

| Hydrazine Derivatives | 1,2,4-Triazole | Condensation-Cyclization | rsc.org |

| Vinylene Carbonate | Substituted Pyrroles | [4+1] Annulation | rsc.org |

Stereochemical Control and Regioselectivity in Transformations

The presence of a substituent at the C3 position of the azetidine ring introduces a stereocenter and dictates the regiochemical outcomes of many transformations.

Regioselectivity in Ring-Opening: As discussed previously (Section 5.1.2), the regioselectivity of nucleophilic ring-opening of an activated this compound is a critical consideration. The attack of a nucleophile can occur at either the C2 or C4 position. The outcome is a balance between steric hindrance and electronic effects. rsc.org For many substituted azetidinium salts, nucleophilic attack preferentially occurs at the less substituted ring carbon, which in this case would be both C2 and C4. rsc.org However, subtle electronic effects from the C3 substituent and the nature of the nucleophile can influence the final product distribution. acs.org Computational studies on related systems have been used to understand the parameters governing this selectivity. nih.gov

Stereochemical Control: this compound is a chiral molecule. When reactions are performed on an enantiomerically pure starting material, the stereochemistry at the C3 position can direct the approach of reagents and influence the stereochemical outcome of the reaction. For instance, in ring-opening reactions, the existing stereocenter at C3 will result in the formation of a chiral product with a defined stereochemical relationship between the C3 substituent and the newly introduced functionality. Similarly, reactions on the carboximidamide side chain may proceed with diastereoselectivity due to the steric and electronic influence of the adjacent chiral center on the azetidine ring.

Strain-Release Reactivity and its Exploitation in Synthesis

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a driving force for a variety of chemical transformations, making azetidines valuable intermediates in organic synthesis. rsc.orgrsc.orgresearchwithrutgers.com The reactivity of the azetidine ring in this compound is fundamentally dictated by this strain, which can be harnessed to facilitate ring-opening reactions and construct more complex molecular architectures. This "build and release approach" involves the initial formation of the strained ring, followed by a functionalization step that is energetically favored due to the release of this pre-installed strain energy. beilstein-journals.org

The considerable ring strain of azetidines makes them more reactive than their five-membered pyrrolidine (B122466) counterparts (5.4 kcal/mol), yet generally more stable and easier to handle than the highly reactive three-membered aziridines (27.7 kcal/mol). rsc.org This balance of stability and reactivity allows for unique chemical transformations to be triggered under specific reaction conditions, often involving the cleavage of the C-N or C-C bonds of the ring. rsc.org

Recent advancements in synthetic methodology have increasingly focused on exploiting this strain-driven reactivity. rsc.orgresearchwithrutgers.com Strategies such as strain-release homologation of highly strained precursors like azabicyclo[1.1.0]butanes have proven effective for the synthesis of functionalized azetidines. rsc.org Furthermore, visible-light-driven methods employing radical strain-release photocatalysis are emerging as powerful tools for creating densely functionalized azetidine derivatives. chemrxiv.orgunife.it

In the context of this compound, the carboximidamide moiety at the 3-position can influence the regioselectivity of ring-opening reactions and potentially participate in intramolecular transformations. The reactivity of the azetidine ring can be leveraged to introduce substituents at various positions, leading to a diverse range of derivatives with potential applications in medicinal chemistry.

Detailed Research Findings in Strain-Release Synthesis

Several synthetic strategies have been developed that capitalize on the strain energy of azetidines and their precursors. These methods often involve the use of catalysts or light to initiate ring-opening or rearrangement reactions, leading to the formation of diverse molecular scaffolds.

One notable approach is the four-component strain-release-driven synthesis of functionalized azetidines. nih.govnih.gov This method utilizes the high reactivity of azabicyclo[1.1.0]butane, a strained precursor, to drive a rsc.orgnih.gov-Brook rearrangement/strain-release-driven anion relay sequence. nih.govnih.gov The rapid ring-opening of the azabicyclo[1.1.0]butane facilitates the modular assembly of substituted azetidines by allowing for the sequential addition of three different electrophilic partners. nih.govnih.gov This powerful strategy has been successfully applied to the efficient synthesis of complex molecules, including the EP2 receptor antagonist PF-04418948. nih.govnih.gov

Another innovative strategy involves the use of photocatalysis to generate radical intermediates that can react with strained rings. chemrxiv.orgunife.it In this approach, a photosensitizer absorbs light and transfers energy to a precursor, generating radicals that are then intercepted by an azabicyclo[1.1.0]butane. This radical strain-release process leads to the formation of difunctionalized azetidines in a single step. unife.it This method is notable for its mild reaction conditions and broad substrate scope. chemrxiv.orgunife.it

The tables below summarize key aspects of these strain-release synthetic methodologies.

Table 1: Four-Component Strain-Release-Driven Synthesis of Azetidines

| Parameter | Description |

|---|---|

| Key Precursor | Azabicyclo[1.1.0]butyl-lithium |

| Reaction Type | Multicomponent rsc.orgnih.gov-Brook rearrangement/strain-release-driven anion relay |

| Driving Force | Strain-release ring-opening of azabicyclo[1.1.0]butane |

| Key Feature | Sequential addition of three varied electrophilic coupling partners |

| Application | Modular synthesis of diverse substituted azetidines, including pharmaceuticals like PF-04418948 |

Table 2: Radical Strain-Release Photocatalysis for Azetidine Synthesis

| Parameter | Description |

|---|---|

| Key Precursor | Azabicyclo[1.1.0]butanes (ABBs) |

| Reaction Type | Radical strain-release (RSR) photocatalysis |

| Initiation | Visible-light-driven energy transfer from an organic photosensitizer to sulfonylimine precursors |

| Key Intermediates | Radical species intercepted by the ABB |

| Outcome | Access to densely functionalized azetidines in a single operation |

| Demonstrated Utility | Synthesis of derivatives of Celecoxib and Naproxen |

A "build and release" strategy has also been effectively employed, where a simple precursor undergoes photochemical cyclization to form a strained azetidine ring. beilstein-journals.org This is followed by a ring-opening event facilitated by the stored strain energy, leading to the synthesis of more complex molecules. beilstein-journals.org For instance, the Norrish-Yang cyclization of α-aminoacetophenones can produce azetidinols, which then undergo ring-opening upon the addition of electrophiles like ketones or boronic acids to yield functionalized aminodioxolanes. beilstein-journals.org

These examples underscore the synthetic utility of harnessing the inherent ring strain of four-membered heterocycles like azetidines. While these studies focus on the broader class of azetidines, the principles of strain-release reactivity are directly applicable to this compound, providing a foundation for the design of novel synthetic routes to its derivatives.

Synthesis and Properties of Azetidine 3 Carboximidamide Derivatives and Analogues

Functionalized Azetidine (B1206935) Derivatives

Functionalized azetidine derivatives are of significant interest in medicinal chemistry due to the unique structural and physicochemical properties conferred by the strained four-membered ring. rsc.orgbris.ac.uk The development of synthetic methodologies to introduce a wide array of substituents at various positions on the azetidine ring has been a key focus of research.

Introduction of Diverse Substituents at Ring Positions

The synthesis of complex azetidines often involves direct functionalization of the ring or the construction of the ring from already functionalized precursors. A variety of modern synthetic methods have been developed to achieve diverse substitution patterns.

One prominent strategy is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from amine substrates bearing a picolinamide (B142947) (PA) protecting group. rsc.org This method features the use of an oxidant and an additive to promote the key reductive elimination step, forming the azetidine ring with excellent functional group tolerance. rsc.org

Another powerful approach involves the strain-release homologation of azabicyclo[1.1.0]butanes (ABBs). The high ring strain associated with ABBs enables their reaction with various reagents to modularly construct functionalized azetidines. bris.ac.ukorganic-chemistry.org For instance, the generation of an azabicyclo[1.1.0]butyl lithium species, followed by trapping with a boronic ester and subsequent 1,2-migration, provides access to N-H azetidines that can be further functionalized. organic-chemistry.org

Aza-Michael additions to activated azetidine precursors also serve as an effective method for introducing substituents at the C3 position. The reaction of methyl 2-(azetidin-3-ylidene)acetate with various N-heterocycles, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), yields 3-substituted 3-(acetoxymethyl)azetidines. nih.govmdpi.com This method allows for the incorporation of diverse heterocyclic moieties, such as pyrazole (B372694) and piperidine, onto the azetidine scaffold. nih.govmdpi.com

The table below summarizes selected methods for the synthesis of functionalized azetidine derivatives.

| Reaction Type | Precursor | Reagents/Catalyst | Substituent Introduced | Ref |

| Intramolecular C-H Amination | Picolinamide-protected amine | Pd(OAc)₂, Benziodoxole tosylate, AgOAc | Various alkyl/aryl groups on the ring | rsc.org |

| Strain-Release Homologation | Azabicyclo[1.1.0]butane | Organolithium, Boronic ester | Alkyl, Aryl | organic-chemistry.org |

| Aza-Michael Addition | Methyl 2-(azetidin-3-ylidene)acetate | N-Heterocycles, DBU | Pyrazole, Piperidine, etc. at C3 | nih.govmdpi.com |

| Ring Expansion | N-sulfonylaziridines | Dimethyloxosulfonium methylide | Various substituents on the ring | researchgate.net |

Chiral Azetidine Scaffolds and Enantioselective Synthesis

The development of methods for the enantioselective synthesis of azetidines is crucial, as the stereochemistry of bioactive molecules profoundly influences their pharmacological activity. Catalytic asymmetric synthesis is the most convenient approach for accessing enantioenriched azetidines, generating stereogenic centers with high selectivity. nih.gov

Gold-catalyzed intermolecular oxidation of alkynes has been employed for the stereoselective synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov This method allows for the creation of versatile chiral building blocks that can be further elaborated. The starting chiral sulfonamides are readily accessible via established sulfinamide chemistry. nih.gov

Another strategy involves the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide triflates such as La(OTf)₃. frontiersin.org This reaction proceeds via a highly regioselective 4-exo-tet cyclization to afford chiral 3-hydroxyazetidines in high yields, even in the presence of acid-sensitive functional groups. frontiersin.org The stereochemistry of the epoxide precursor dictates the stereochemistry of the resulting azetidine.

The table below highlights examples of enantioselective synthetic methods for chiral azetidine scaffolds.

| Method | Catalyst/Reagent | Precursor | Product Type | Stereoselectivity | Ref |

| Gold-Catalyzed Oxidation | [IPrAu(NCMe)]SbF₆, Pyridine N-oxide | Chiral N-propargylsulfonamide | Chiral Azetidin-3-one | >99:1 dr | nih.gov |

| Intramolecular Aminolysis | La(OTf)₃ | cis-3,4-Epoxy amine | Chiral 3-Hydroxyazetidine | High regioselectivity | frontiersin.org |

Analogues with Modified Carboximidamide Moieties (e.g., Oxadiazole Analogues)

The carboximidamide group at the C3 position of azetidine can be replaced with various bioisosteric moieties to modulate the compound's physicochemical and pharmacological properties. Heterocyclic rings like oxadiazoles (B1248032) and tetrazoles are common bioisosteres for carboxylic acids and related functional groups. nih.govnih.gov

The synthesis of such analogues typically involves the chemical transformation of a precursor functional group at the C3 position, such as a nitrile or a carboxylic acid. For instance, an azetidine-3-carbonitrile (B1291615) can serve as a versatile intermediate. nih.gov The nitrile group can be reduced to a primary amine, which can then be used to construct more complex fused or spirocyclic ring systems. nih.gov Alternatively, nitriles can be converted into five-membered heterocycles.

A notable example is the synthesis of azetidine derivatives bearing a tetrazole ring, which acts as a bioisosteric substitute for a carboxylic acid group. nih.gov The [2+3] cycloaddition reaction between a nitrile and an azide (B81097), often catalyzed by a metal salt or promoted by acid, is a standard method for tetrazole formation. researchgate.net While research has shown that these specific azetidine-tetrazole derivatives did not exhibit potent activity as GABA-uptake inhibitors, the synthetic strategy remains a valid and important approach for modifying the C3-substituent to explore new chemical space. nih.gov

Similarly, 1,2,4-oxadiazoles can be synthesized from amidoxime (B1450833) precursors, which can be derived from nitriles. nih.gov The reaction of an amidoxime with a carboxylic acid or its derivative is a common route to 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov Applying this chemistry to an azetidine-3-carboxamidoxime precursor would yield the corresponding 3-(1,2,4-oxadiazol-5-yl)azetidine analogues.

Supramolecular Chemistry and Self-Assembly of Azetidine-Containing Motifs

The structural characteristics of the azetidine ring, particularly the presence of a nitrogen atom capable of acting as a hydrogen bond donor and/or acceptor, allow these motifs to participate in supramolecular chemistry and self-assembly. ed.ac.ukmdpi.com The arrangement of molecules in the solid state is governed by intermolecular interactions, with hydrogen bonding playing a crucial role in directing crystal packing. mdpi.commdpi.com

The crystal structure of azetidine itself reveals that the molecules are linked by co-operative N—H···N hydrogen bonds, forming chains that propagate along a 2₁ screw axis. ed.ac.uk This demonstrates the fundamental ability of the azetidine N-H group to act as a hydrogen bond donor and the nitrogen lone pair to act as an acceptor, driving the formation of ordered one-dimensional assemblies.

In more complex derivatives, these interactions can be used to stabilize specific molecular conformations. In studies of short oligomers of 3-amino-1-methylazetidine-3-carboxylic acid, a sidechain-to-backbone N–H···N hydrogen bond (termed a C6γ H-bond) was shown to accompany and stabilize weak intra-residue C5 hydrogen bonds. nih.gov This interplay of hydrogen bonds leads to a transition from extended to folded shapes depending on the length of the oligomer, highlighting the critical role of the azetidine nitrogen in directing the peptide's secondary structure. nih.gov Such defined conformational preferences are a key aspect of crystal engineering, where predictable non-covalent interactions are used to design and build crystalline solids with desired properties. mdpi.com

Advanced Applications in Chemical Sciences Excluding Biological/clinical

Azetidine-3-Carboximidamide as a Building Block in Complex Organic Synthesis

The synthesis of densely functionalized azetidines is often challenging, which has historically limited their broader use. researchgate.netacs.org However, recent advancements in synthetic methodologies have made azetidine-containing building blocks more accessible and desirable. nih.gov Azetidines are increasingly recognized for their ability to serve as rigid scaffolds and provide novel chemical space in molecule design. nih.gov

This compound serves as a highly functionalized building block for constructing complex molecular architectures. The azetidine (B1206935) ring itself is a constrained, non-chiral scaffold that can be incorporated into larger systems. nih.gov The presence of the carboximidamide group at the 3-position, along with the secondary amine in the ring, provides two distinct points for chemical modification. This dual functionality allows for sequential or orthogonal derivatization, enabling the synthesis of diverse and complex molecules.

For instance, an efficient protocol has been developed for coupling N-Boc-3-iodoazetidine with various heterocyclic carboxylates, demonstrating the utility of 3-substituted azetidines in creating highly diversified small molecule collections. nih.gov Similarly, azetidine-3-carboxylic acid derivatives are used as key intermediates in multi-step syntheses. nih.gov this compound can be envisioned as a direct precursor to a wide array of derivatives, including:

Heterocyclic systems: The carboximidamide group can participate in cyclocondensation reactions to form various nitrogen-containing heterocycles.

Peptidomimetics: As a constrained amino acid analogue, it can be incorporated into peptide chains to induce specific conformations. nih.gov

Spirocyclic structures: The azetidine nitrogen can be functionalized, and subsequent reactions can lead to the formation of complex spirocyclic systems, which are of growing interest in materials science. enamine.netresearchgate.net

The development of synthetic methods like the visible-light-mediated aza Paternò–Büchi reaction and titanacyclobutane-mediated strategies are expanding the toolbox for creating novel azetidine building blocks with previously inaccessible substitution patterns. researchgate.net

Role in Catalysis and Ligand Design

The structural features of this compound make it a promising candidate for use in catalysis, particularly as a ligand for metal complexes. The molecule possesses multiple Lewis basic sites—specifically, the lone pair of electrons on the azetidine ring's nitrogen atom and the nitrogen atoms of the carboximidamide group. These sites can coordinate with transition metals, making the compound a potential bidentate or tridentate ligand.

The design of effective ligands is crucial for controlling the reactivity and selectivity of catalytic processes. The rigid conformation of the azetidine ring can enforce a specific geometry upon the resulting metal complex, which can, in turn, influence the outcome of a catalyzed reaction. This is analogous to how chiral ligands are used to induce enantioselectivity.

While direct studies of this compound as a ligand are not extensively documented, the interaction of azetidines with metals is well-established in the context of their synthesis. Various metal-catalyzed reactions are employed to construct the azetidine ring itself, including:

Gold Catalysis: Gold-catalyzed oxidative cyclization of N-propargylsulfonamides is used to form chiral azetidin-3-ones. nih.gov

Lanthanum Catalysis: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) effectively catalyzes the intramolecular aminolysis of epoxy amines to yield azetidines. nih.govfrontiersin.org

Copper Catalysis: Visible-light-induced copper catalysis enables a [3+1] radical cascade cyclization to produce azetidines. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been used to diversify azetidine-containing building blocks. nih.gov

The demonstrated compatibility of the azetidine scaffold with these transition metals (Au, La, Cu, Pd) underscores its potential to function as a robust ligand framework. By modifying the substituents on the azetidine nitrogen or the carboximidamide group, a library of ligands could be developed from this compound, tuning the steric and electronic properties to optimize performance in various catalytic applications, such as cross-coupling, hydrogenation, or C-H activation. a2bchem.com

Potential in Energetic Materials (e.g., Nitro-substituted Azetidines)

The high ring strain of the azetidine four-membered ring, up to 104.6 kJ/mol, makes it a promising scaffold for the development of high-energy-density materials (HEDMs). researchgate.net This inherent strain energy can be released during decomposition, contributing to the energetic output. The introduction of explosophoric groups, such as nitro (–NO₂) groups, onto the azetidine core is a key strategy for designing new energetic materials. researchgate.net

This compound can be considered a precursor for novel energetic compounds. The carboximidamide moiety and the azetidine ring itself are amenable to nitration or derivatization with other energy-rich functional groups. Research in this area has largely focused on nitro-substituted azetidines, which exhibit superior performance characteristics compared to traditional explosives like TNT. rsc.org

Prominent examples of azetidine-based energetic materials include:

1,3,3-Trinitroazetidine (TNAZ): A powerful melt-castable explosive that is more energetic than RDX. nih.gov

3,3-Dinitroazetidine (DNAZ): A key precursor used to synthesize more complex energetic materials through nucleophilic substitution reactions. rsc.orgbohrium.com It can be combined with other nitrogen-rich heterocycles, like triazoles, to create polycyclic energetic compounds with high thermal stability and density. rsc.orgnih.gov

The introduction of nitro groups and the azetidine structure leads to materials with high nitrogen-oxygen content, positive oxygen balances, high densities, and impressive detonation performance. researchgate.net For example, compounds derived from DNAZ have shown excellent detonation velocities and pressures while maintaining moderate mechanical sensitivity. researchgate.net Photochemical strategies have also enabled the synthesis of new nitroazetidine materials with tunable properties, making them potential candidates for solid melt-castable explosives and liquid propellant plasticizers. acs.orgchemrxiv.org

| Compound | Density (g cm⁻³) | Detonation Velocity (D, km s⁻¹) | Detonation Pressure (P, GPa) | Key Feature | Reference |

|---|---|---|---|---|---|

| 3-(3,3-dinitroazetidinoyl)-4-nitrofuroxan | 1.75-1.80 | 8.3-8.5 | 32-33 | High N-O content, positive oxygen balance | researchgate.net |

| 3,3-dinitro-1-(2,2,2-trinitroethyl)azetidine | 1.75-1.80 | 8.3-8.5 | 32-33 | Booster explosive or oxidizer potential | researchgate.net |

| 1,3,3-Trinitroazetidine (TNAZ) | ~1.84 | ~9.0 | ~36 | Melt-castable, more powerful than RDX | researchgate.netnih.gov |

| Triazolyl Polycyclic Compounds (from DNAZ) | >1.8 | >8.8 | >34 | High decomposition temperature (>200 °C) | rsc.orgbohrium.com |

The data demonstrates that combining the strained azetidine ring with energetic functionalities is an effective strategy for creating advanced energetic materials. rsc.org

Development of Novel Synthetic Reagents and Intermediates

This compound is a valuable synthetic intermediate for introducing the this compound moiety into target molecules. In organic synthesis, access to unique and functionalized intermediates is critical for the efficient construction of novel compounds. Azetidine derivatives, such as azetidine-3-carboxylic acid and N-benzyl-3-cyanoazetidine, are established intermediates used in multi-step synthetic pathways.

The carboximidamide group is a bioisostere of amides and carboxylic acids, meaning it can often substitute for these groups without a significant loss of desired interactions with a biological target, while potentially improving properties like solubility or basicity. In chemical synthesis, this group offers distinct reactivity compared to its analogues.

This compound can serve as a reagent in various transformations:

Amine Derivatization: The azetidine ring nitrogen can undergo N-alkylation or N-acylation, allowing it to be tethered to other molecular fragments. nih.gov

Guanidinylation Reactions: The carboximidamide functionality is essentially a cyclic guanidine (B92328) precursor. It can be used in reactions to form more complex guanidinium-containing structures.

Scaffold for Library Synthesis: Due to its multiple reaction sites, it is an ideal starting point for combinatorial chemistry, enabling the rapid generation of a library of diverse azetidine derivatives for screening in materials science or agrochemical research. chemrxiv.org

The synthesis of azetidin-3-ones has been developed to serve as versatile substrates for producing other functionalized azetidines, highlighting the importance of C3-functionalized azetidines as key intermediates. nih.gov this compound fits within this class of valuable reagents, providing chemists with a tool to incorporate a unique combination of a strained ring and a basic, hydrogen-bond-donating functional group.

Q & A

Basic: What are the standard protocols for synthesizing Azetidine-3-Carboximidamide, and how can researchers validate the reaction pathway?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic cyclization. Researchers should:

- Design reaction pathways using computational tools (e.g., PubChem data for analogous compounds like 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide ).

- Validate intermediates via NMR and mass spectrometry, ensuring alignment with reference spectra.

- Optimize conditions (e.g., solvent polarity, temperature) based on kinetic studies, referencing safety protocols for handling reactive intermediates .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques : Use HPLC (≥95% purity threshold) and LC-MS for quantitative analysis.

- Structural Confirmation : Employ H/C NMR and FT-IR to verify functional groups (e.g., carboximidamide moiety). Cross-reference spectral data with databases like PubChem .

- Documentation : Adhere to journal standards for reproducibility, including detailed descriptions of instrumentation parameters .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis : Quantify heterogeneity using and statistics to assess variability across studies .

- Mixed-Methods Approach : Integrate qualitative insights (e.g., experimental condition discrepancies) with quantitative dose-response models .

- Replication Studies : Control variables such as solvent purity (e.g., DMSO vs. aqueous buffers) and cell-line specificity .

Advanced: What strategies optimize reaction yields for this compound under scalable laboratory conditions?

Methodological Answer:

- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C or Ru complexes) for stereoselective synthesis .

- DoE (Design of Experiments) : Use factorial designs to isolate critical factors (e.g., temperature, pH).

- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and minimize byproducts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store at -20°C (powder, 3-year stability) or -80°C (solution, 6-month stability) in sealed containers .

- Exposure Control : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Follow emergency procedures for spills (e.g., adsorbents like vermiculite) .

- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .

Advanced: How to design mechanistic studies to elucidate this compound’s biological targets?

Methodological Answer:

- Hypothesis-Driven Design : Formulate testable hypotheses (e.g., enzyme inhibition) using structure-activity relationship (SAR) models .

- Biophysical Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities.

- Knockout Models : Validate targets in genetically modified cell lines to isolate pathways .

Advanced: What computational approaches predict this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models.

- QSAR Modeling : Train algorithms on PubChem datasets to predict logP and bioavailability .

- Docking Studies : Identify binding poses with target proteins (e.g., kinases) using AutoDock Vina .

Basic: How to conduct a systematic literature review on this compound’s applications?

Methodological Answer:

- Database Selection : Use PubMed, Web of Science, and Embase for comprehensive coverage; avoid overreliance on Google Scholar due to recall limitations .

- Search Strings : Combine MeSH terms (e.g., "azetidine derivatives/pharmacology") with Boolean operators.

- Quality Assessment : Apply PRISMA guidelines to filter studies by rigor (e.g., peer-reviewed journals) .

Advanced: How should researchers interpret conflicting NMR data for this compound derivatives?

Methodological Answer:

- Dynamic Effects Analysis : Assess temperature-dependent NMR shifts to identify conformational exchange.

- Isotopic Labeling : Use N-labeled analogs to resolve carboximidamide proton ambiguities .

- Collaborative Validation : Cross-check spectra with independent labs to rule out instrumentation bias .

Basic: What steps ensure reproducibility when validating analytical methods for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.